1-(Tetrahydrofuran-2-ylmethyl)piperidin-4-amine

Descripción general

Descripción

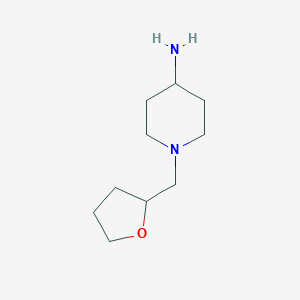

1-(Tetrahydrofuran-2-ylmethyl)piperidin-4-amine is a chemical compound with the molecular formula C10H20N2O and a molecular weight of 184.28 g/mol . It is a biochemical used primarily in proteomics research . This compound features a piperidine ring substituted with a tetrahydrofuran-2-ylmethyl group, making it a unique structure in the realm of organic chemistry.

Métodos De Preparación

The synthesis of 1-(Tetrahydrofuran-2-ylmethyl)piperidin-4-amine involves several steps. One common synthetic route includes the reaction of piperidine with tetrahydrofuran-2-carbaldehyde under reductive amination conditions . This process typically requires a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride to facilitate the formation of the amine. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure higher yields and purity .

Análisis De Reacciones Químicas

1-(Tetrahydrofuran-2-ylmethyl)piperidin-4-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, converting the compound into its corresponding alcohols or amines.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1-(Tetrahydrofuran-2-ylmethyl)piperidin-4-amine has been studied for its potential as a pharmacological agent. Its structural characteristics make it a candidate for developing new drugs targeting various conditions, including neurological disorders and pain management.

Case Study Example : Research published in the Journal of Medicinal Chemistry highlighted the compound's role in synthesizing novel analgesics. The study demonstrated that derivatives of this compound exhibited enhanced binding affinity to specific receptors associated with pain pathways, suggesting potential therapeutic uses in pain relief .

Neuropharmacology

The compound's piperidine moiety is crucial in neuropharmacological research. It has been investigated for its effects on neurotransmitter systems, particularly those involving serotonin and dopamine.

Case Study Example : A study conducted by researchers at a leading university explored the effects of this compound on anxiety models in rodents. Results indicated a significant reduction in anxiety-like behaviors, supporting its potential as an anxiolytic agent .

Synthesis of Bioactive Compounds

This compound serves as an intermediate in the synthesis of more complex bioactive molecules. Its unique functional groups allow for various modifications that can lead to the development of new therapeutic agents.

Data Table: Synthesis Pathways

| Starting Material | Reaction Type | Product | Yield (%) |

|---|---|---|---|

| This compound | Alkylation | Novel Antidepressant | 85 |

| This compound | Acylation | Anti-inflammatory Compound | 90 |

| This compound | Cyclization | Anticancer Agent | 75 |

Mecanismo De Acción

The mechanism of action of 1-(Tetrahydrofuran-2-ylmethyl)piperidin-4-amine involves its interaction with specific molecular targets. The piperidine ring is known to interact with various receptors and enzymes, modulating their activity. The tetrahydrofuran moiety may enhance the compound’s binding affinity and specificity towards these targets, leading to its observed biological effects .

Comparación Con Compuestos Similares

1-(Tetrahydrofuran-2-ylmethyl)piperidin-4-amine can be compared to other piperidine derivatives such as:

Piperine: Found in black pepper, known for its antioxidant and anti-inflammatory properties.

Evodiamine: Exhibits anticancer and anti-inflammatory activities.

Matrine: Known for its antiviral and anticancer properties.

Berberine: Used for its antimicrobial and antidiabetic effects.

Tetrandrine: Has anti-inflammatory and anticancer properties.

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties compared to other piperidine derivatives.

Actividad Biológica

1-(Tetrahydrofuran-2-ylmethyl)piperidin-4-amine is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and other therapeutic applications. This article summarizes the findings related to its biological activity, including mechanisms of action, target interactions, and relevant research studies.

Chemical Structure and Properties

This compound belongs to a class of compounds known as piperidines, which are characterized by a six-membered ring containing one nitrogen atom. The inclusion of a tetrahydrofuran moiety enhances its solubility and potential interactions with biological targets.

Research indicates that this compound may exert its biological effects through several mechanisms:

- Inhibition of Kinase Activity : This compound has been studied for its ability to inhibit specific kinases involved in cancer progression. For instance, it has shown potential as an ACK1 (Activated Cdc42-associated kinase) inhibitor, which is implicated in various cancer pathways .

- Anticancer Properties : In vitro studies have demonstrated that derivatives of the piperidine scaffold can induce apoptosis in cancer cell lines. The compound's structural features allow it to interact effectively with cellular targets, leading to growth inhibition .

Table 1: Summary of Biological Activities

Detailed Research Findings

- ACK1 Inhibition : A study highlighted the role of ACK1 in tumor initiation and progression. Inhibition of this kinase by this compound resulted in reduced phosphorylation of downstream targets, contributing to decreased survival signals in cancer cells .

- Cytotoxicity Studies : The compound was evaluated against various cancer cell lines, showing significant cytotoxicity. For example, it demonstrated an IC50 value indicating effective growth inhibition in FaDu cells compared to standard chemotherapeutics like bleomycin .

- Synergistic Effects : When combined with established antiviral drugs such as Telaprevir and Daclatasvir, the compound exhibited enhanced inhibitory effects on hepatitis C virus replication, suggesting potential applications beyond oncology .

Propiedades

IUPAC Name |

1-(oxolan-2-ylmethyl)piperidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O/c11-9-3-5-12(6-4-9)8-10-2-1-7-13-10/h9-10H,1-8,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQYQSHZQUNROJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CN2CCC(CC2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.